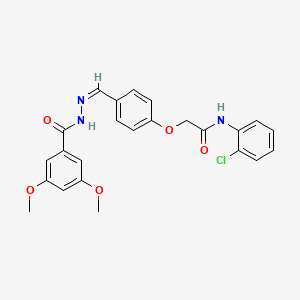
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with acetyl, benzylsulfamoyl, and methoxy substituents, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Sulfamoylation: The addition of the benzylsulfamoyl group.
Methoxylation: The incorporation of the methoxy group.
Each step requires specific reagents and conditions, such as the use of acetic anhydride for acetylation, benzylamine for sulfamoylation, and methanol for methoxylation. The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of suitable solvents, catalysts, and purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove the benzylsulfamoyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Medicine: Research explores its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction and cellular responses.
Pathway Involvement: The compound’s effects on molecular pathways can lead to changes in gene expression, protein synthesis, and cellular functions.
類似化合物との比較
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(3-acetylphenyl)-3-(sulfamoyl)-4-methoxybenzamide: Lacks the benzyl group, resulting in different chemical properties and reactivity.
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-hydroxybenzamide: The methoxy group is replaced with a hydroxy group, affecting its solubility and biological activity.
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-ethoxybenzamide: The methoxy group is replaced with an ethoxy group, leading to variations in its chemical behavior.
特性
IUPAC Name |
N-(3-acetylphenyl)-3-(benzylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-16(26)18-9-6-10-20(13-18)25-23(27)19-11-12-21(30-2)22(14-19)31(28,29)24-15-17-7-4-3-5-8-17/h3-14,24H,15H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANJKMLHXVQFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719890.png)
![1-Methyl-4-{2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]phenyl}piperazine](/img/structure/B7719897.png)

![2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B7719905.png)

![2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(3-fluorophenyl)acetamide](/img/structure/B7719917.png)
![2-[4-(2,3-Dihydroindol-1-ylsulfonyl)phenoxy]acetamide](/img/structure/B7719920.png)
![2-fluoro-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7719932.png)
![(4E)-2-(4-Methoxyphenyl)-4-({6-methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7719948.png)
![Methyl 2-[(4-chlorophenyl)sulfonyl-ethylamino]acetate](/img/structure/B7719951.png)


![N-(4-acetylphenyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7719990.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)
